molecular formula C35H32BrN3O2 B412817 3-[1-(ADAMANTANE-1-CARBONYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-BROMO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

3-[1-(ADAMANTANE-1-CARBONYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-BROMO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

Cat. No.: B412817
M. Wt: 606.5g/mol
InChI Key: JRRQACYRSBMVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(ADAMANTANE-1-CARBONYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-BROMO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that features a unique structure combining adamantane, pyrazole, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(ADAMANTANE-1-CARBONYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-BROMO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the functionalization of adamantane through radical or carbocation intermediates . The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones . The bromophenyl group is usually incorporated through electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Scientific Research Applications

3-[1-(ADAMANTANE-1-CARBONYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-BROMO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(ADAMANTANE-1-CARBONYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-BROMO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds . The pyrazole ring can interact with various enzymes and receptors, potentially leading to biological activity . The bromophenyl group may contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(ADAMANTANE-1-CARBONYL)-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-BROMO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its combination of adamantane, pyrazole, and bromophenyl groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C35H32BrN3O2

Molecular Weight

606.5g/mol

IUPAC Name

3-[2-(adamantane-1-carbonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C35H32BrN3O2/c36-26-11-12-28-27(16-26)31(25-9-5-2-6-10-25)32(33(40)37-28)29-17-30(24-7-3-1-4-8-24)39(38-29)34(41)35-18-21-13-22(19-35)15-23(14-21)20-35/h1-12,16,21-23,30H,13-15,17-20H2,(H,37,40)

InChI Key

JRRQACYRSBMVRM-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4C(CC(=N4)C5=C(C6=C(C=CC(=C6)Br)NC5=O)C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N4C(CC(=N4)C5=C(C6=C(C=CC(=C6)Br)NC5=O)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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